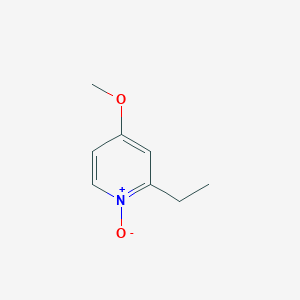

2-Ethyl-4-methoxypyridine 1-oxide

Description

Significance of Pyridine (B92270) N-Oxide Frameworks in Heterocyclic Chemistry

The pyridine N-oxide framework is of considerable importance in heterocyclic chemistry. Pyridine itself has a relatively low reactivity, but its conversion to pyridine N-oxide makes the aromatic ring more susceptible to both electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.netresearchgate.net The N-oxide group increases the electron density at the 2- and 4-positions of the ring, facilitating electrophilic substitution at these sites. wikipedia.org Conversely, the oxygen atom can be attacked by electrophiles, which activates the ring for subsequent nucleophilic addition. scripps.edu

This dual reactivity makes pyridine N-oxides valuable building blocks for creating a wide array of functionalized pyridine derivatives, which are core structures in many biologically active compounds and functional materials. semanticscholar.orgresearchgate.netnih.gov The N-oxide moiety itself can be a key feature in drug-receptor interactions and has been incorporated into various therapeutic agents. nih.gov

Overview of Electron-Donating Substituent Effects on Pyridine N-Oxide Reactivity, with a Focus on the Methoxy (B1213986) Group

Substituents on the pyridine N-oxide ring profoundly influence its reactivity. Electron-donating groups, such as alkyl (e.g., ethyl) and alkoxy (e.g., methoxy) groups, further modulate the electronic landscape of the ring. A methoxy group, being a strong electron-donating substituent, significantly impacts the molecule's properties. rsc.org

Quantum chemical calculations have shown that electron-donating substituents on the pyridine N-oxide ring lead to a greater complexation ability. researchgate.net However, the effect on reaction rates can vary depending on the specific transformation. For instance, in photocatalytic deoxygenation reactions, pyridine N-oxides bearing electron-donating substituents like a methoxy group tend to react more slowly than those with electron-withdrawing groups. nih.gov This is attributed to the electronic parameters of the substituents, where electron-donating groups can decrease the electron affinity of the molecule. researchgate.netnih.gov

The presence of an electron-donating substituent like the methoxy group generally directs electrophilic attack to the ortho and para positions relative to itself, further influencing the regioselectivity of reactions on the pyridine N-oxide ring.

Research Landscape of Substituted Pyridine N-Oxides as Versatile Synthetic Intermediates

The enhanced and tunable reactivity of substituted pyridine N-oxides has established them as versatile intermediates in organic synthesis. semanticscholar.orgresearchgate.net They serve as precursors for the synthesis of complex substituted pyridines through a variety of transformations, including C-H activation reactions like arylation, alkylation, and alkenylation. researchgate.net

The general strategy often involves functionalizing the pyridine N-oxide ring and then, if desired, removing the oxygen atom through a deoxygenation step. researchgate.netrsc.org This approach allows for the synthesis of pyridine derivatives that would be difficult to access through direct functionalization of the corresponding pyridine. rsc.org The research landscape is rich with methodologies for these transformations, utilizing both metal-catalyzed and metal-free conditions to achieve high yields and regioselectivity. semanticscholar.orgresearchgate.netresearchgate.net The development of these synthetic methods continues to be an active area of research, driven by the demand for novel pyridine-based compounds in medicinal chemistry and materials science. semanticscholar.orgrsc.org

Properties

IUPAC Name |

2-ethyl-4-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORHFVWOXPNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CC(=C1)OC)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 4 Methoxypyridine 1 Oxide

Direct N-Oxidation Approaches to Pyridine (B92270) Derivatives

The most straightforward method for the synthesis of 2-Ethyl-4-methoxypyridine 1-oxide involves the direct oxidation of the nitrogen atom in the corresponding pyridine precursor. This approach is favored for its atom economy and often proceeds with high efficiency.

Oxidation of Pyridine Precursors (e.g., 2-Ethyl-4-methoxypyridine)

The direct oxidation of 2-ethyl-4-methoxypyridine serves as the principal route to its N-oxide derivative. This transformation hinges on the nucleophilicity of the pyridine nitrogen, which attacks an oxygen-donating species. The presence of electron-donating groups, such as the ethyl and methoxy (B1213986) substituents on the pyridine ring, enhances the electron density on the nitrogen atom, thereby facilitating the N-oxidation process.

Peracid-Mediated Oxidation Routes

Peracids are highly effective reagents for the N-oxidation of pyridines. acsgcipr.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used due to their reactivity and compatibility with a range of functional groups. mdpi.com The reaction mechanism involves the electrophilic attack of the peracid's outer oxygen atom on the pyridine nitrogen. While effective, the use of peracids on an industrial scale can be limited by cost and safety considerations. acs.org An alternative is the in situ generation of peracids, for instance, by reacting a carboxylic acid with hydrogen peroxide. acs.org

Peroxide-Based Oxidation Systems (e.g., H₂O₂/Acetic Acid, H₂O₂/Methyltrioxorhenium)

Hydrogen peroxide, in combination with various catalysts or acids, presents a more economical and environmentally benign approach to N-oxidation. nih.gov

H₂O₂/Acetic Acid: A common and well-established method involves the use of hydrogen peroxide in acetic acid. smolecule.comresearchgate.net In this system, peracetic acid is generated in situ and acts as the primary oxidant. smolecule.com For example, the oxidation of 4-methoxypyridine (B45360) to its N-oxide is typically achieved by refluxing a solution of the pyridine in acetic acid with a 30% hydrogen peroxide solution. chemicalbook.com

H₂O₂/Methyltrioxorhenium (MTO): The methyltrioxorhenium (MTO) catalyst system offers a highly efficient route for the N-oxidation of pyridines using hydrogen peroxide as the terminal oxidant. arkat-usa.org This method is known for its high yields, especially for pyridines with electron-donating substituents. arkat-usa.org The MTO-mediated oxidation is often carried out under mild conditions and with low catalyst loadings (0.2-0.5 mol%). arkat-usa.org

| Oxidation System | Precursor | Conditions | Yield | Reference |

| H₂O₂/Acetic Acid | 4-Methoxypyridine | Reflux, 24h | 88% | chemicalbook.com |

| H₂O₂/MTO | Substituted Pyridines | Catalytic MTO | High | arkat-usa.org |

Table 1: Comparison of Peroxide-Based Oxidation Systems for Pyridine N-Oxides.

Indirect Synthetic Pathways

In addition to direct oxidation, indirect methods involving ring construction or transformation can also be employed to synthesize pyridine N-oxides.

Ring Transformation Reactions (e.g., from Isooxazoles)

The synthesis of pyridine N-oxides can be achieved through the transformation of other heterocyclic systems. For instance, appropriately substituted isoxazoles can undergo ring-opening and subsequent recyclization to form the pyridine N-oxide ring. arkat-usa.org This method provides a versatile entry to polysubstituted pyridine N-oxides that may be difficult to access through direct oxidation of the corresponding pyridine.

Acid-Catalyzed Rearrangements (e.g., from Dihydro-1,2-oxazines)

Acid-catalyzed rearrangements of certain heterocyclic precursors can also lead to the formation of pyridine N-oxides. While specific examples leading directly to this compound are not extensively documented in this context, the general principle of rearranging dihydro-1,2-oxazine derivatives under acidic conditions to yield pyridines is a known synthetic strategy. This pathway offers an alternative approach for constructing the pyridine N-oxide core.

Nucleophilic Aromatic Substitution Routes Leading to Methoxypyridine Derivatives

The synthesis of methoxypyridine derivatives, a core structural component of the target compound, frequently employs nucleophilic aromatic substitution (SNAr) pathways. In the pyridine ring, the carbon atoms at the 2- and 4-positions are electron-deficient due to the inductive effect of the nitrogen atom. This inherent electronic property makes them susceptible to attack by nucleophiles, especially when a suitable leaving group is present at these positions or when the ring is further activated by electron-withdrawing groups. echemi.comwikipedia.org

The mechanism of SNAr in pyridines involves the addition of a nucleophile to form a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step. The stability of this intermediate is crucial and dictates the feasibility of the reaction. For attacks at the C-2 and C-4 positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. echemi.com This stabilization is not possible when the attack occurs at the C-3 position, which is why nucleophilic substitution is strongly favored at the ortho and para positions relative to the ring nitrogen. echemi.com

A common strategy for introducing a methoxy group involves the displacement of a good leaving group, such as a halide or a nitro group, by a methoxide (B1231860) source, typically sodium methoxide (NaOMe). For instance, the synthesis of 4-methoxy-2,5-dimethylpyridine (B590085) 1-oxide is achieved by reacting 2,5-dimethyl-4-nitropyridine (B11921087) 1-oxide with sodium methoxide in methanol. prepchem.com Similarly, nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide can selectively replace one of the bromine atoms to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov These reactions underscore the utility of SNAr in constructing the methoxypyridine scaffold.

The table below summarizes representative nucleophilic aromatic substitution reactions used to generate methoxypyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution for Methoxypyridine Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dimethyl-4-nitropyridine 1-oxide | Sodium methoxide, Methanol | 4-Methoxy-2,5-dimethylpyridine 1-oxide | Not specified | prepchem.com |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide, 1,4-Dioxane | 6-Bromo-2-methoxy-3-aminopyridine | 98% | nih.gov |

| 2,3,4-Tribromopyridine | Sodium methoxide, Methanol | 3-Bromo-2,4-dimethoxypyridine | Not specified | echemi.com |

| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride, DMSO | Methyl 3-fluoro-4-carboxylate | Not specified | wikipedia.org |

Optimization of Synthetic Yields and Regioselectivity in this compound Formation

The efficient synthesis of this compound requires careful control over reaction conditions to maximize yield and achieve the desired regiochemistry. The formation of the pyridine N-oxide functionality significantly activates the ring for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net However, the presence of substituents on the pyridine N-oxide ring plays a critical role in directing incoming reagents, making regioselectivity a key challenge to overcome.

A plausible synthetic route to the title compound could involve the N-oxidation of a pre-functionalized pyridine. For example, starting with 2-ethyl-4-methoxypyridine, direct oxidation with an agent like hydrogen peroxide in acetic acid would yield the target compound. chemicalbook.com Alternatively, a route starting from 2-ethyl-4-nitropyridine (B8784019) 1-oxide, followed by nucleophilic substitution with sodium methoxide, presents a viable pathway analogous to the synthesis of 4-methoxy-2,5-dimethylpyridine 1-oxide. prepchem.com

Optimization of these synthetic routes involves several considerations:

Activation: The N-oxide group activates the C2 and C4 positions for nucleophilic attack. Activating the N-oxide itself with reagents like trifluoromethanesulfonic anhydride (B1165640) or p-toluenesulfonic anhydride can facilitate the addition of nucleophiles. nih.govtcichemicals.com

Regiocontrol: The inherent directing effects of the substituents (ethyl and methoxy/nitro) must be managed. For instance, in the functionalization of 3-substituted pyridine N-oxides, steric and electronic factors determine whether a reaction occurs at the C2 or C6 position. acs.org In the case of this compound, the 2- and 4-positions are already substituted, directing further reactions to other available sites, but the initial synthesis must selectively place the ethyl and methoxy groups.

Reaction Conditions: Temperature, solvent, and the nature of the reagents are critical. For example, regioselective chlorination of pyridine N-oxides can be achieved at 0 °C using oxalyl chloride and triethylamine (B128534) in dichloromethane. researchgate.net The synthesis of (±)-1-[4-methoxy-2-pyridyl]-ethyl acetate (B1210297) from 2-ethyl-4-methoxy-pyridine N-oxide is accomplished by heating with acetic anhydride, demonstrating a subsequent transformation of the target molecule. prepchem.com

The following table outlines factors influencing regioselectivity in reactions of substituted pyridine N-oxides, which are instructive for optimizing the synthesis of this compound.

Table 2: Factors Influencing Regioselectivity in Pyridine N-Oxide Reactions

| Reaction Type | Reagents | Position of Substitution | Influencing Factors | Reference |

|---|---|---|---|---|

| Alkylation | Malonate anions, Trifluoromethanesulfonic anhydride | C2 or C4 | Electronic activation by N-oxide | nih.gov |

| Amination | Pyridine, Trifluoroacetic anhydride (TFAA) | C2 | Formation of N-(2-pyridyl)pyridinium salt intermediate | thieme-connect.com |

| Alkylation | Titanacyclopropanes | C2 or C6 (on 3-substituted pyridines) | Steric hindrance and directing groups | acs.org |

| Bromination | Tetrabutylammonium bromide, p-Toluenesulfonic anhydride | C2 | Activation of N-oxide | tcichemicals.com |

By carefully selecting the synthetic strategy and fine-tuning the reaction parameters based on these principles, the formation of this compound can be optimized for both high yield and precise regiochemical control.

Mechanistic Investigations of Reactions Involving 2 Ethyl 4 Methoxypyridine 1 Oxide

Role as a Redox Auxiliary and Radical Acceptor in Organic Transformations

Pyridine (B92270) N-oxides are known to function as versatile reagents in organic synthesis. The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to various transformations. While specific studies on 2-Ethyl-4-methoxypyridine 1-oxide are unavailable, pyridine N-oxides, in general, can act as oxygen atom transfer agents, a role that is central to their function as redox auxiliaries.

In the context of radical reactions, the N-oxide functionality can influence reaction pathways, but specific data on this compound as a radical acceptor is not detailed in the available literature.

C-H Activation Reactions and Functionalization Pathways

C-H activation is a powerful tool in organic synthesis for the direct functionalization of otherwise inert C-H bonds. The N-oxide group in pyridine N-oxides activates the C-H bonds at the C2 and C6 positions, facilitating their participation in various coupling reactions.

Arylation and Acylation Processes

Direct arylation of pyridine N-oxides has been a subject of mechanistic studies, often involving transition metal catalysis, such as palladium mdpi.com. These reactions typically proceed via a concerted metalation-deprotonation mechanism or through oxidative addition pathways. However, specific examples and mechanistic details for the arylation or acylation of this compound are not described in the search results.

Alkylation and Alkenylation Reactions

The functionalization of pyridine N-oxides can also include the introduction of alkyl and alkenyl groups. These transformations often rely on radical pathways or transition-metal-catalyzed cross-coupling reactions. The specific behavior of this compound in such reactions has not been specifically investigated in the provided literature.

Cross-Coupling Methodologies

Pyridine N-oxide derivatives are valuable substrates in cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds nih.gov. These reactions are typically catalyzed by transition metals like palladium or copper. The oxidation of the pyridine nitrogen to an N-oxide enhances the reactivity of the molecule, particularly for nucleophilic and electrophilic substitution reactions at the 2- and 4-positions nih.gov. While general methodologies exist for pyridine N-oxides, specific applications and mechanistic investigations for this compound are not available.

Halogenation Reactions

Halogenation of pyridine N-oxides provides useful intermediates for further synthetic transformations. The introduction of a halogen atom can be achieved using various halogenating agents, and the regioselectivity is influenced by the substituents on the pyridine ring. There is no specific information regarding the halogenation mechanisms of this compound in the search results.

Deoxygenation Mechanisms

The deoxygenation of pyridine N-oxides to the corresponding pyridines is a fundamental transformation. Various methods have been developed for this purpose, including the use of trivalent phosphorus compounds, low-valent metals, and photoredox catalysis acs.org. Mechanistic studies of these deoxygenation reactions often point to electron transfer processes and the formation of radical intermediates acs.org. A simple and efficient method for the deoxygenation of various heteroaromatic N-oxides utilizes reagents like TiCl4/SnCl2 under mild conditions researchgate.net. However, specific mechanistic pathways for the deoxygenation of this compound have not been specifically detailed.

Photoredox-Catalyzed Deoxygenation Pathways

The deoxygenation of pyridine N-oxides, including this compound, can be achieved through visible-light-responsive photoredox catalysis. One such method employs a divacant lacunary silicotungstate, TBA₄H₄[γ-SiW₁₀O₃₆], with ethanol serving as the reducing agent. researchgate.net The mechanism is initiated by the irradiation of the catalyst with visible light (λ > 385 nm), which facilitates a two-electron and two-proton transfer from the coordinated ethanol to the silicotungstate. researchgate.net This process generates a transiently reduced state of the catalyst, which stores the electrons and protons. These stored species are then effectively utilized for the selective deoxygenation of the pyridine N-oxide substrate, regenerating the catalyst for subsequent cycles. researchgate.net This pathway offers a highly selective and broadly applicable method for the reduction of pyridine N-oxides under mild conditions. researchgate.net

Reduction Mechanisms with Diboron Reagents

The reduction of pyridine N-oxides can be readily accomplished using diboron reagents, most notably bis(pinacolato)diboron ((pinB)₂). nih.govnih.gov This method is characterized by its simplicity, often requiring only the mixing of the amine N-oxide and the diboron reagent in an appropriate solvent at a suitable temperature. nih.govresearchgate.net While the reduction of many amine N-oxides is extremely fast, pyridyl-N-oxides, such as this compound, tend to undergo a slower reduction. nih.govnih.govresearchgate.net

Mechanistic studies, utilizing ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, have provided insight into the reaction pathway. nih.govnih.gov When 4-methoxypyridine (B45360) N-oxide is treated with (pinB)₂, NMR monitoring shows the disappearance of the (pinB)₂ resonance at δ = 30.6 ppm and the concurrent formation of a single new species with a resonance at δ = 22.5 ppm. nih.gov This chemical shift is consistent with the formation of an oxidation product where boron is bonded to an oxygen atom, plausibly (pinB)₂O. nih.gov The substantial reduction is typically complete within several hours at room temperature. nih.gov The reaction demonstrates tolerance to a variety of functional groups and can even be performed effectively in water. nih.govnih.gov

| Nucleus | Reactant/Product | Chemical Shift (δ, ppm) | Observation |

|---|---|---|---|

| ¹¹B | (pinB)₂ | 30.6 | Disappears over the course of the reaction nih.gov |

| ¹¹B | Oxidation Product ((pinB)₂O) | 22.5 | Forms as a single new entity nih.gov |

| ¹H | 4-methoxypyridine N-oxide | - | Signal diminishes and is undetectable after 20 hours nih.gov |

Nucleophilic Substitution and Rearrangement Processes

Regioselectivity in Nucleophilic Attack, influenced by Substituents

The pyridine N-oxide functionality significantly influences the reactivity of the aromatic ring. The dipolar N⁺−O⁻ group possesses a push-pull electronic property, which activates the pyridine ring for both electrophilic and nucleophilic substitution reactions. researchgate.net Specifically, the N-oxide group deactivates the ring towards electrophilic attack but strongly activates the C2 (ortho) and C4 (para) positions for nucleophilic attack.

In the case of this compound, the regioselectivity of a nucleophilic attack is governed by the interplay of the N-oxide group and the existing substituents. The electron-donating 4-methoxy group and the 2-ethyl group modulate the electronic distribution and steric accessibility of the ring positions. While the N-oxide directs attack to the C2 and C6 positions, the presence of the ethyl group at C2 provides significant steric hindrance. Consequently, nucleophilic attack is most likely to occur at the C6 position, which is activated by the N-oxide and relatively unhindered. The 4-methoxy group, being an electron-donating group, can further influence the electron density at the ring positions, but the primary directing effect for nucleophilic attack comes from the N-oxide moiety.

Thermal and Acid-Catalyzed Rearrangements of Pyridine N-Oxides

Pyridine N-oxides are known to undergo rearrangements under both thermal and acid-catalyzed conditions. The thermal rearrangement of 2-alkoxypyridine-1-oxides can lead to the formation of 1-alkoxy-2-pyridones. researchgate.net Computational studies suggest that the intramolecular barriers for these rearrangements can be significant. researchgate.net For instance, the thermal rearrangement of 2-methoxypyridine to N-methylpyridone under flash vacuum pyrolysis conditions is thought to proceed through a four-centre transition state. fao.org

Acid catalysis can facilitate rearrangements by protonating the N-oxide oxygen, which enhances the electrophilicity of the pyridine ring and can initiate different mechanistic pathways. Theoretical investigations into analogous systems, such as N-methyl-N-nitroanilines, show that acid-catalyzed rearrangements have lower activation energies compared to their thermal counterparts. rsc.org In these cases, the mechanism can involve protonation followed by intramolecular steps to yield rearranged products. rsc.org For this compound, such rearrangements could potentially lead to the migration of the ethyl or methoxy (B1213986) groups, or rearrangement of the ring itself, depending on the specific conditions employed.

Rearrangement Pathways to Pyridinones

A significant rearrangement pathway for substituted pyridine N-oxides involves their conversion to pyridinones. Specifically, 2-alkoxypyridine N-oxides are known to thermally rearrange to 1-alkoxy-2-pyridones. researchgate.net This transformation has been proposed to proceed via an intramolecular [1s,4s] sigmatropic migration of the alkyl group. researchgate.net

In related systems, such as 2-allyloxypyridine N-oxides, thermal rearrangements have been shown to proceed with high regiospecificity. For example, 2-(1-methylallyloxy)pyridine N-oxide exclusively transforms into the corresponding researchgate.netresearchgate.net sigmatropic rearrangement product, a 3-substituted-1-hydroxypyridin-2-one, upon heating. This contrasts with earlier reports that suggested the formation of nih.govnih.gov rearrangement products. These findings highlight that the rearrangement of 2-substituted pyridine N-oxides to pyridinones is a structurally dependent process that can follow concerted pericyclic pathways. For this compound, analogous thermal or acid-catalyzed conditions could potentially induce rearrangement to a substituted pyridinone derivative.

| Solvent | Temp. (°C) | Time (h) | N-Oxide Remaining (%) | researchgate.netresearchgate.net Rearrangement Product (%) |

|---|---|---|---|---|

| Tetrachloroethylene | 100 | 20 | 0 | 90 |

| - | 83 | 20 | 12 | 88 |

Understanding Radical Pathway Involvement in Unanticipated Byproduct Formation

While many reactions of pyridine N-oxides proceed through ionic or pericyclic mechanisms, the involvement of radical pathways can lead to the formation of unexpected byproducts. Although direct evidence for radical mechanisms in reactions of this compound is not extensively documented, analogies from similar chemical systems suggest their potential role.

For example, theoretical studies on the thermal rearrangement of N-methyl-N-nitroanilines indicate that the reaction proceeds through a radical pair complex mechanism. rsc.org This involves the homolysis of the N–N bond to generate a radical pair, which then recombines to form the product. rsc.org A similar homolytic cleavage of the N–O bond in a pyridine N-oxide could occur under thermal or photochemical conditions, generating a pyridinyl radical and an oxygen radical. These highly reactive species could then initiate a cascade of radical reactions, leading to dimerization, polymerization, or reaction with the solvent, thereby producing a mixture of unanticipated byproducts. The ethyl substituent at the C2 position could also be susceptible to radical abstraction, further diversifying the range of possible side products.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Methoxypyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed map of a molecule's connectivity and stereochemistry can be constructed.

¹H NMR Chemical Shifts and Coupling Patterns for Structural Assignment

The ¹H NMR spectrum of 2-Ethyl-4-methoxypyridine 1-oxide is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group, the methoxy (B1213986) group, and the pyridine (B92270) ring. The N-oxide functionality significantly influences the electron distribution within the pyridine ring, leading to characteristic shifts of the aromatic protons.

Based on data from related pyridine N-oxide derivatives, the following proton chemical shifts are expected:

Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-CH₂-) is expected in the downfield region, likely around 2.8-3.2 ppm, due to the deshielding effect of the adjacent aromatic ring. The methyl protons (-CH₃) of the ethyl group would appear as a triplet further upfield, typically in the range of 1.2-1.5 ppm. The coupling between these two sets of protons would result in the characteristic quartet and triplet patterns.

Methoxy Group: A sharp singlet for the methoxy protons (-OCH₃) is anticipated, with a chemical shift generally appearing between 3.8 and 4.2 ppm.

Pyridine Ring Protons: The N-oxide group causes a notable downfield shift of the protons at the 2- and 6-positions compared to the parent pyridine. For this compound, we would expect to see three distinct aromatic proton signals. The proton at the 6-position would likely be the most downfield, appearing as a doublet. The protons at the 3- and 5-positions would also appear as doublets or doublets of doublets, with their precise chemical shifts influenced by the electronic effects of the adjacent ethyl and methoxy groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-6 | ~8.2-8.5 | d |

| H-3 | ~6.8-7.2 | d |

| H-5 | ~6.7-7.1 | dd |

| -OCH₃ | ~3.9 | s |

| -CH₂CH₃ | ~2.9 | q |

| -CH₂CH₃ | ~1.3 | t |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR Chemical Shifts and Correlations to Molecular Structure

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization state and the electronegativity of neighboring atoms.

The N-oxide group and the methoxy substituent will have a significant impact on the chemical shifts of the pyridine ring carbons. The carbon atom attached to the oxygen of the N-oxide (C-2) and the carbon at the 4-position bearing the methoxy group are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~150-155 |

| C-4 | ~160-165 |

| C-6 | ~135-140 |

| C-3 | ~110-115 |

| C-5 | ~105-110 |

| -OCH₃ | ~55-60 |

| -CH₂CH₃ | ~25-30 |

| -CH₂CH₃ | ~12-15 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Applications of Multi-dimensional NMR Techniques for Comprehensive Structural Analysis

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the coupling relationships between protons, confirming the connectivity within the ethyl group and the coupling patterns of the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the ethyl and methoxy groups on the pyridine ring by observing correlations between the ethyl protons and C-2 and C-3, and between the methoxy protons and C-4.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like pyridine N-oxides. In the positive ion mode, ESI-MS of this compound is expected to show a prominent signal for the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₁NO₂, the molecular weight is 153.18 g/mol . Therefore, the expected m/z value for the molecular ion peak would be approximately 154.19. The observation of this peak would confirm the molecular weight of the compound.

Elucidation of Fragmentation Patterns for Structural Characterization

While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer. The fragmentation of pyridine N-oxides often involves characteristic losses. A common fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom from the N-oxide group, which would result in a fragment ion corresponding to the parent pyridine.

For this compound, key fragmentation pathways could include:

Loss of the N-oxide oxygen: This would result in a fragment at m/z 138, corresponding to 2-ethyl-4-methoxypyridine.

Loss of a methyl radical from the methoxy group: This would lead to a fragment at m/z 139.

Loss of the ethyl group: Cleavage of the ethyl group would produce a fragment at m/z 124.

Further fragmentation of these initial product ions would provide additional structural information. Tandem mass spectrometry (MS/MS) experiments would be instrumental in establishing these fragmentation pathways and confirming the connectivity of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular structure and bonding of a molecule by probing its characteristic vibrational modes.

The FT-IR spectrum of a pyridine N-oxide derivative is dominated by several key vibrational modes originating from the aromatic ring, the substituent groups, and the defining N-oxide moiety. For 4-methoxypyridine (B45360) 1-oxide, a detailed vibrational assignment has been conducted, providing a strong basis for understanding the spectrum of its 2-ethyl derivative.

The N-O stretching vibration (νN-O) is one of the most diagnostic bands for pyridine N-oxides. In 4-methoxypyridine 1-oxide, this vibration is observed as a strong band in the infrared spectrum. Its precise frequency is sensitive to the electronic effects of the ring substituents. The electron-donating methoxy group at the 4-position increases electron density on the ring and the N-oxide group, which can influence the N-O bond order and its vibrational frequency.

Other significant vibrations include the C-H stretching of the aromatic ring and the alkyl/methoxy groups, ring breathing modes, and C-O stretching from the methoxy substituent. The introduction of a 2-ethyl group would add characteristic C-H stretching and bending vibrations for the -CH2- and -CH3 groups, typically observed around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Table 1: Selected FT-IR Vibrational Frequencies for 4-Methoxypyridine 1-oxide

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Asymmetric CH₃ Stretch (methoxy) |

| ~1620 | Very Strong | Ring Vibration (8a, primarily C=C stretch) |

| ~1510 | Very Strong | Ring Vibration (8b) |

| ~1225 | Very Strong | N-O Stretch (νN-O) |

| ~1170 | Strong | C-O-C Asymmetric Stretch (methoxy) |

| ~1020 | Strong | C-O-C Symmetric Stretch (methoxy) |

Data is based on typical values for 4-substituted pyridine N-oxides and the spectrum for 4-methoxypyridine 1-oxide.

FT-Raman spectroscopy serves as an essential complement to FT-IR, as different selection rules govern the activity of vibrational modes. Vibrations that involve a significant change in polarizability are strong in Raman spectra, while those with a strong change in dipole moment are intense in IR spectra.

For 4-methoxypyridine 1-oxide, Raman spectroscopy is particularly useful for assigning symmetric vibrations and certain ring modes that may be weak or unresolved in the IR spectrum. nih.gov For instance, the symmetric ring breathing mode often gives a strong, sharp band in the Raman spectrum, providing a clear marker for the integrity of the aromatic system. The vibrations of the C-C backbone of the ethyl group in the target molecule would also be readily observable.

The polarization of Raman lines provides further information, allowing for the differentiation between symmetric (polarized) and asymmetric (depolarized) vibrations, which is crucial for a definitive vibrational assignment. nih.gov

Table 2: Key FT-Raman Frequencies for 4-Methoxypyridine 1-oxide

| Frequency (cm⁻¹) | Polarization | Assignment |

|---|---|---|

| ~3070 | Polarized | Aromatic C-H Stretch |

| ~1620 | Polarized | Ring Vibration (8a) |

| ~1225 | Weak | N-O Stretch (νN-O) |

Assignments are based on studies of 4-methoxypyridine 1-oxide. nih.gov The N-O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on the conjugated π-system and the influence of substituents on the electronic structure.

The UV-Vis spectrum of pyridine N-oxides typically displays intense absorption bands corresponding to π → π* transitions within the aromatic ring. In 4-methoxypyridine 1-oxide, the spectrum is characterized by a strong primary band, often referred to as the ¹La band, which is sensitive to substituent effects.

The methoxy group at the 4-position and the N-oxide group itself are both strong π-donors, leading to significant electronic perturbation of the pyridine ring. This results in a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyridine N-oxide. The introduction of a 2-ethyl group, being a weak inductively donating group, is expected to cause a further, albeit smaller, red-shift in the absorption maxima. These transitions reflect the conjugated system extending across the aromatic ring and the oxygen atom of the N-oxide.

The electronic structure of pyridine N-oxides, with the electron-rich N-oxide group and the π-system, makes them interesting components in donor-acceptor systems. The N-oxide oxygen atom can act as an electron donor in forming complexes with Lewis acids.

Furthermore, the molecule itself can participate in the formation of charge-transfer (CT) complexes with suitable electron acceptor molecules. acs.org In such complexes, the pyridine N-oxide derivative acts as the electron donor. The formation of these complexes is often signaled by the appearance of a new, broad absorption band in the UV-Vis spectrum at a longer wavelength than the transitions of the individual components. The energy of this CT band is related to the donor strength of the N-oxide and the acceptor strength of the partner molecule. The presence of the electron-donating methoxy group enhances the donor capability of the aromatic ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structure of the parent compound, 4-methoxypyridine 1-oxide, has been determined. nih.gov

The crystal structure of 4-methoxypyridine 1-oxide reveals a planar pyridine ring. The N-O bond length is a key parameter, reflecting the double-bond character arising from resonance contributions. The C-N-C angle within the ring is slightly different from that of pyridine due to the influence of the N-oxide group. The methoxy group lies nearly co-planar with the aromatic ring, facilitating electronic conjugation. In the crystal lattice, molecules are typically arranged in stacks, influenced by π-π interactions and hydrogen bonding where applicable.

Table 3: Selected Crystallographic Data for 4-Methoxypyridine 1-oxide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| N-O Bond Length | ~1.34 Å |

| C(ring)-O(methoxy) Bond Length | ~1.35 Å |

Data sourced from the Crystallography Open Database (COD) entry for 4-methoxypyridine 1-oxide. nih.gov Values are approximate and representative.

Crystal System and Space Group Determination

The determination of the crystal system and space group of a compound is a fundamental first step in its solid-state characterization. This is typically achieved through single-crystal X-ray diffraction. For this compound, this would involve growing a suitable single crystal, mounting it on a diffractometer, and analyzing the diffraction pattern. The resulting data would reveal the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the arrangement of molecules within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be determined from experimental analysis.

Analysis of Pyridine Ring Planarity and Dihedral Angles

A key aspect of the structural analysis of pyridine N-oxide derivatives is the planarity of the pyridine ring. While the parent pyridine N-oxide has a planar ring, substituents can sometimes induce slight deviations from planarity. wikipedia.org For this compound, the analysis would involve calculating the root-mean-square deviation of the ring atoms from a mean plane. Furthermore, the dihedral angles between the plane of the pyridine ring and the substituents (the ethyl and methoxy groups) would be determined to describe their spatial orientation relative to the ring. For instance, studies on related compounds like 4-methylpyridine-N-oxide have shown the pyridine ring to be planar. nih.govnih.gov

Table 2: Illustrative Dihedral Angles in Substituted Pyridine N-Oxides

| Compound | Dihedral Angle (°C) | Reference |

| 4-methylpyridine-N-oxide | Ring is planar | nih.govnih.gov |

| 2-methyl-4-nitropyridine N-oxide | Molecule is planar | Not specified |

Note: This table provides examples from related compounds due to the absence of data for the target molecule.

Gas-Phase Electron Diffraction (GED) and Mass Spectrometry for Molecular Geometry in Gas Phase

To understand the intrinsic geometry of a molecule without the influence of crystal packing forces, gas-phase techniques are employed. Gas-phase electron diffraction (GED) is a powerful method for determining bond lengths, bond angles, and torsional angles of a molecule in the gaseous state. nih.govnih.govnih.gov For this compound, a GED study would provide precise information on the geometry of the individual molecule.

Mass spectrometry, often coupled with techniques like electrospray ionization (ESI-MS), can provide information about the molecular weight and fragmentation patterns of the compound. researchgate.netnih.gov While not a direct method for determining molecular geometry, it is a crucial tool for confirming the identity and purity of the sample used in other spectroscopic studies. The fragmentation patterns can sometimes offer clues about the relative strengths of different bonds within the molecule.

Computational Chemistry and Theoretical Studies of 2 Ethyl 4 Methoxypyridine 1 Oxide

Electronic Structure Calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic nature of molecules like 2-Ethyl-4-methoxypyridine 1-oxide. These calculations offer insights into the molecule's stability, geometry, and electronic distribution.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For pyridine (B92270) N-oxides, the geometry of the pyridine ring and the length of the N→O bond are of particular interest. The introduction of substituents, such as the electron-donating ethyl and methoxy (B1213986) groups in this compound, is expected to influence these parameters.

Studies on related substituted pyridine N-oxides have shown that electron-donating groups tend to increase the electron density in the pyridine ring. researchgate.net This increased electron density can affect bond lengths and angles. For instance, in 4-methylpyridine (B42270) N-oxide, an electron-donating group leads to specific structural changes compared to the unsubstituted pyridine N-oxide. researchgate.net Following this trend, the ethyl group at the 2-position and the methoxy group at the 4-position in this compound are predicted to donate electron density to the ring, potentially leading to a slight elongation of the N→O bond and alterations in the ring's bond lengths.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Influence of Substituents |

| N→O Bond Length | 1.29 - 1.31 Å | Electron-donating groups may slightly increase the bond length. |

| C-N-C Angle | 120° - 122° | Ring geometry is influenced by the steric and electronic effects of the substituents. |

| C-O (methoxy) Bond Length | 1.35 - 1.37 Å | Typical length for an aryl-ether bond. |

| C-C (ethyl) Bond Length | 1.52 - 1.54 Å | Standard single bond length. |

Note: These values are illustrative and based on trends observed in related pyridine N-oxide structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and their Relationship to Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In pyridine N-oxides, the N-oxide group itself raises the energy of the HOMO, making the molecule more reactive towards electrophiles compared to the corresponding pyridine. nih.gov

For this compound, the electron-donating ethyl and methoxy groups are expected to further increase the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap. This would suggest that the compound is relatively reactive. The HOMO is likely to be localized over the oxygen atom of the N-oxide group and the π-system of the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Orbital | Predicted Energy Range (eV) | Implication |

| HOMO | -5.5 to -6.5 | Higher energy due to electron-donating groups, indicating susceptibility to electrophilic attack. |

| LUMO | -1.0 to -2.0 | Lower energy may enhance reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.0 to 5.0 | A moderate gap suggesting a balance of stability and reactivity. |

Note: These values are estimations based on computational studies of similar aromatic N-oxides.

Natural Bonding Orbital (NBO) Analysis for Elucidating Electron Delocalization and Donor-Acceptor Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding intramolecular charge transfer and stability. nih.gov

In pyridine N-oxides, NBO analysis reveals the nature of the semipolar N→O bond and the extent of electron delocalization from the oxygen lone pairs into the pyridine ring. researchgate.net The presence of the electron-donating ethyl and methoxy groups in this compound is expected to enhance this electron donation, leading to increased electron density at the ortho and para positions of the pyridine ring.

NBO analysis can quantify the stabilization energies associated with these delocalization interactions. For instance, the interaction between the lone pairs of the oxygen atom and the π* orbitals of the C-N bonds contributes significantly to the stability of the molecule. The analysis would likely show strong donor-acceptor interactions between the methoxy group's oxygen lone pairs and the π-system of the pyridine ring, as well as hyperconjugative interactions from the ethyl group.

Spectroscopic Property Prediction and Validation

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical Vibrational Wavenumber Calculations (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can predict the positions of absorption bands in Fourier-transform infrared (FT-IR) and FT-Raman spectra. These predictions are crucial for assigning the observed experimental bands to specific vibrational modes of the molecule. mdpi.com

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the N→O stretching vibration, typically found in the range of 1200-1300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups, as well as the C-O stretching of the methoxy group, would also have distinct predicted frequencies. Comparing these calculated frequencies with experimental spectra of similar compounds, such as 4-methoxypicolinic acid N-oxide, can help in the structural elucidation of the target molecule. semanticscholar.orgnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| N→O Stretch | 1240 - 1280 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2980 |

| C-O-C Stretch (Methoxy) | 1020 - 1050 |

| Pyridine Ring Vibrations | 1400 - 1600 |

Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is often applied.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms in a molecule. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming molecular structure. researchgate.net

For this compound, the electron-donating methoxy group at the 4-position is expected to cause an upfield shift (lower δ value) for the protons and carbons at the ortho (3 and 5) positions due to increased electron shielding. The ethyl group at the 2-position will also influence the chemical shifts of the adjacent ring protons and carbons. The chemical shifts of the ethyl and methoxy protons and carbons would also be predicted. Studies on substituted pyridine N-oxides have shown that substituent effects on NMR chemical shifts are well-reproduced by theoretical calculations. core.ac.ukmdpi.com

Table 4: Predicted ¹³C NMR Chemical Shifts for the Pyridine Ring of this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Influence of Substituents |

| C2 | 148 - 152 | Directly attached to the electron-donating ethyl group and adjacent to the N-oxide. |

| C3 | 123 - 127 | Shielded by the adjacent ethyl group. |

| C4 | 155 - 160 | Deshielded due to the attached electronegative oxygen of the methoxy group. |

| C5 | 108 - 112 | Shielded by the para-methoxy group. |

| C6 | 138 - 142 | Influenced by the N-oxide group. |

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are based on trends from analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. For molecules like substituted pyridine 1-oxides, TD-DFT can elucidate how different functional groups influence the absorption maxima (λmax).

While specific TD-DFT data for this compound is not prominently published, studies on related compounds, such as cyano-substituted styrylpyridines, demonstrate that TD-DFT calculations, often using functionals like B3LYP with basis sets like 6-311+G(d,p), can predict λmax values. researchgate.net These studies often show a reasonable, though sometimes overestimated, correlation with experimental data, with discrepancies attributed to the computational method and solvent effects. researchgate.net For this compound, the electron-donating nature of the ethyl and methoxy groups would be expected to influence the π-π* transitions of the pyridine N-oxide core, a phenomenon that TD-DFT is well-suited to model.

Table 1: Representative TD-DFT Parameters for UV-Vis Simulation of Pyridine Derivatives Note: This table is illustrative, based on typical computational studies of similar compounds, as direct data for this compound is not available.

| Parameter | Typical Value/Method | Reference Context |

|---|---|---|

| Functional | B3LYP, CAM-B3LYP | researchgate.net |

| Basis Set | 6-31G+(d,p), 6-311+G(d,p) | researchgate.netresearchgate.net |

| Solvent Model | PCM (Polarizable Continuum Model) | N/A |

| Calculated Output | Excitation Energies (eV), Oscillator Strengths, λmax (nm) | researchgate.net |

Reactivity and Mechanistic Pathway Analysis

Computational methods are invaluable for understanding the reactivity and potential reaction mechanisms of molecules without the need for extensive laboratory work.

Transition State Characterization for Reaction Mechanisms

The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms. Computational chemistry allows for the location of these high-energy structures on the potential energy surface, providing insights into the activation energy barriers of a reaction. For pyridine N-oxides, reactions often involve initial interaction at the N-oxide oxygen, followed by nucleophilic attack on the pyridine ring. scripps.edu For instance, in photoredox-catalyzed reactions, a pyridine N-oxy radical can be generated, which then participates in transformations like the anti-Markovnikov carbohydroxylation of olefins. chemrxiv.org Theoretical studies can model the intermediates and transition states in such pathways, elucidating the energetics that govern the reaction's feasibility and selectivity.

Quantitative Structure-Activity Relationships (QSARs) for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity or reactivity. For pyridine N-oxide derivatives, QSAR studies have been successfully employed to predict various properties. For example, a reliable 3D-QSAR model was developed for a series of 110 pyridine N-oxide based antiviral compounds, demonstrating the utility of this approach in drug discovery. nih.govresearchgate.net Another study used a neural network model based on experimental data to create a QSAR for pyridine N-oxide mediators in electrochemical C(sp3)–H oxygenation, mapping the relationship between catalyst-substrate pairs and reaction yield. acs.org Such models often use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict activities, which could be applied to estimate the reactivity of this compound in similar chemical contexts. acs.orgnih.gov

Table 2: QSAR Model Parameters for Pyridine N-Oxide Derivatives Note: This table presents examples from QSAR studies on the broader class of pyridine N-oxides.

| Study Focus | Model Type | Key Statistical Parameters | Reference |

|---|---|---|---|

| Antiviral Activity | 3D-QSAR (CoMSIA) | Q² = 0.54, r²ext = 0.71 | nih.govresearchgate.net |

| Electrochemical Catalysis | Neural Network | Correlation between molecular descriptors and reaction yield | acs.org |

| Antioxidant Activity | 2D-QSAR | Correlation between structure and ABTS inhibition | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. In pyridine N-oxides, the N-oxide oxygen atom creates a region of high negative potential (red/yellow), making it a prime target for electrophiles. nih.govchemtube3d.com Conversely, the resonance structures indicate that positive charge is delocalized onto the C2, C4, and C6 positions of the pyridine ring, creating regions of positive potential (blue) that are susceptible to nucleophilic attack. chemtube3d.comyoutube.com For this compound, the electron-donating methoxy group at the C4 position would modulate the electrostatic potential, influencing its reactivity profile compared to the unsubstituted parent compound.

Theoretical Studies on Coordination Modes and Ligand Properties

Pyridine N-oxides are well-established ligands in coordination chemistry, typically binding to metal ions through the oxygen atom. wikipedia.orgwikipedia.org Theoretical studies, often using Density Functional Theory (DFT), are crucial for understanding the electronic and steric properties of these ligands and predicting the structure and stability of their metal complexes. ontosight.aiontosight.ai Computational models can simulate how the substituents on the pyridine ring—such as the ethyl and methoxy groups in this compound—influence the ligand's donor strength and the resulting complex's geometry and electronic structure. ontosight.ai Such studies are foundational for designing new catalysts and functional materials. ontosight.ai

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery. Pyridine and pyridine N-oxide scaffolds are common in medicinal chemistry. acs.orgmdpi.com For example, docking studies have been performed on pyridine N-oxide derivatives against the main protease of SARS-CoV-2 (PDB: 6LU7), with some compounds showing high binding affinities. nih.govresearchgate.netmdpi.com Similarly, various pyridine derivatives have been docked against EGFR kinase to assess their potential as inhibitors. nih.gov Although no specific docking studies for this compound were found, its structure could be readily used in simulations to predict its binding affinity and interaction patterns with various biological targets.

Table 3: Example Molecular Docking Results for Pyridine-based Compounds Note: This table illustrates typical findings from docking studies on related pyridine structures.

| Target Protein | Ligand Class | Example Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| SARS-CoV-2 Mpro (6LU7) | Thiazole-Pyridine Hybrids | -8.6 | CYS 145, GLU 166, GLN 189 | mdpi.com |

| SARS-CoV-2 Mpro (6LU7) | Pyridine N-Oxide Derivatives | Not specified, but favorable affinity reported | Not specified | nih.govresearchgate.net |

| EGFR Kinase | Pyrimidine/Pyridine Derivatives | -8.1 to -8.3 | Not specified | nih.gov |

Coordination Chemistry and Catalytic Applications of 2 Ethyl 4 Methoxypyridine 1 Oxide

Ligand Properties and Metal Complex Formation

The N-oxide group in 2-Ethyl-4-methoxypyridine 1-oxide is the primary site for coordination to metal ions. The oxygen atom of the N-O bond is a strong electron-pair donor, facilitating the formation of stable coordination complexes. The electronic nature of the pyridine (B92270) ring, influenced by the electron-donating methoxy (B1213986) group and the electron-donating/sterically hindering ethyl group, modulates the ligand's coordination properties.

Coordination Bonding Modes with Transition Metal Ions

While specific studies on the coordination modes of this compound are not extensively documented, the coordination behavior of analogous substituted pyridine N-oxides provides significant insights. Pyridine N-oxide and its derivatives typically coordinate to transition metal ions through the oxygen atom of the N-oxide group. acs.org The lone pairs on the oxygen atom allow for a variety of bonding interactions, including monodentate and bridging coordination modes.

In the case of 4-methoxypyridine (B45360) N-oxide, a closely related compound, it has been shown to act as a versatile ligand, capable of bridging multiple metal centers. For instance, it can bridge one, two, or even three silver(I) atoms in coordination polymers. rsc.org This bridging capability is a consequence of the electronic distribution within the N-O bond, which can be influenced by the substituents on the pyridine ring. rsc.org

The presence of the ethyl group at the 2-position in this compound introduces steric hindrance around the nitrogen and oxygen atoms. This steric bulk is expected to influence the coordination geometry of its metal complexes, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries compared to less hindered pyridine N-oxide ligands. The interplay between the electronic effects of the methoxy group and the steric effects of the ethyl group can thus lead to unique coordination environments.

Table 1: Expected Coordination Modes of this compound with Transition Metal Ions (Based on Analogous Compounds)

| Coordination Mode | Description | Influencing Factors |

| Monodentate | The ligand binds to a single metal ion through the oxygen atom of the N-oxide group. | Steric hindrance from the 2-ethyl group may favor this mode. |

| Bridging (μ-O) | The oxygen atom of the N-oxide group bridges two metal ions. | The electronic properties of the ligand can support bridging interactions. |

| Bridging (μ-O,O) | In polynuclear complexes, the ligand may bridge multiple metal centers. | The specific metal ion and reaction conditions play a crucial role. |

Synthesis and Structural Characterization of Metal(II)-Dicyanamido Complexes

Although no specific reports on the synthesis and structural characterization of Metal(II)-dicyanamido complexes with this compound were found, studies on the analogous 4-methoxypyridine N-oxide (4-MeOpyO) provide a strong precedent for the formation of such complexes.

The synthesis of these types of complexes typically involves the reaction of a metal(II) salt with sodium dicyanamide (B8802431) and the respective pyridine N-oxide ligand in a suitable solvent. The resulting complexes often exhibit interesting structural motifs, such as one-dimensional coordination polymers.

Given these findings, it is highly probable that this compound would form similar metal(II)-dicyanamido complexes. The steric bulk of the ethyl group at the 2-position might influence the packing of the polymer chains or the coordination geometry around the metal center, potentially leading to novel structural features.

Table 2: Representative Synthesis and Structural Data for Analogous Metal(II)-Dicyanamido Complexes with 4-Methoxypyridine N-oxide

| Complex | Synthesis Method | Crystal System | Space Group | Key Structural Feature |

| [Co(dca)2(4-MeOpyO)2]n | Reaction of Co(NO3)2·6H2O, NaN(CN)2, and 4-MeOpyO in MeOH/H2O | Monoclinic | P21/c | 1D chain with bridging dicyanamide ligands |

| [Mn(dca)2(4-MeOpyO)2]n | Reaction of Mn(ClO4)2·6H2O, NaN(CN)2, and 4-MeOpyO in MeOH/H2O | Monoclinic | P21/c | Isostructural with the Co(II) complex |

| [Cd(dca)2(4-MeOpyO)2]n | Reaction of Cd(NO3)2·4H2O, NaN(CN)2, and 4-MeOpyO in MeOH/H2O | Monoclinic | P21/c | Isostructural with the Co(II) and Mn(II) complexes |

Catalysis in Organic Synthesis

Pyridine N-oxides have emerged as versatile compounds in catalysis, acting as both catalysts and oxidants in a variety of organic transformations. nih.gov The electronic properties of the N-O bond, which can be tuned by substituents on the pyridine ring, are key to their catalytic activity.

Role as Catalyst and Oxidant in Various Transformations

Pyridine N-oxides can function as nucleophilic catalysts, activating substrates for subsequent reactions. nih.gov They are also known to be effective oxidants, capable of transferring their oxygen atom to a substrate. While specific studies detailing the catalytic and oxidative roles of this compound are limited, the general reactivity patterns of pyridine N-oxides suggest its potential in these areas.

For instance, 4-methoxypyridine N-oxide is known to act as a catalyst in various oxidation reactions. chemrxiv.org The presence of the electron-donating methoxy group enhances the nucleophilicity of the N-oxide oxygen, making it a more effective catalyst. The ethyl group in this compound, being another electron-donating group, is expected to further enhance this property, although its steric bulk might also play a role in substrate selectivity.

Applications in C-H Activation Reactions

The functionalization of unactivated C-H bonds is a significant goal in modern organic synthesis, and pyridine N-oxides have shown promise as catalysts in this area. acs.orgnih.gov They can act as hydrogen atom transfer (HAT) agents, facilitating the generation of radical intermediates that can then undergo further reactions. chemrxiv.orgdigitellinc.com

Recent studies have demonstrated that pyridine N-oxides, in conjunction with a photoredox catalyst, can effectively mediate the alkylation and heteroarylation of unactivated C(sp3)-H bonds under visible light irradiation. acs.org The reactivity and selectivity of the pyridine N-oxide catalyst can be tuned by modifying the substituents on the pyridine ring. chemrxiv.orgacs.org Electron-rich pyridine N-oxides are generally more effective in these transformations. acs.org

Given that this compound possesses two electron-donating groups (ethyl and methoxy), it is a promising candidate for C-H activation catalysis. It is anticipated to be an effective HAT catalyst, potentially exhibiting high reactivity and selectivity in various C-H functionalization reactions.

Table 3: Examples of Pyridine N-Oxide Catalyzed C-H Functionalization Reactions

| Reaction Type | Pyridine N-Oxide Catalyst | Substrate | Reagent | Product | Reference |

| C-H Alkylation | 2,6-Lutidine N-oxide | Cyclohexane | Benzylidene malononitrile | Alkylated cyclohexane | acs.org |

| C-H Alkylation | 4-tert-Butylpyridine N-oxide | Adamantane | N-Phenylmaleimide | Alkylated adamantane | acs.org |

| C-H Heteroarylation | 2,6-Lutidine N-oxide | Cyclohexane | 2-Chloropyrazine | Heteroarylated cyclohexane | acs.org |

Organocatalysis via Halogen Bonding Mechanisms

Halogen bonding is a non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis basic site (the halogen bond acceptor). mdpi.com This interaction has been increasingly utilized in organocatalysis to activate substrates and control reaction pathways. Pyridine N-oxides, with their Lewis basic oxygen atom, are excellent halogen bond acceptors. rsc.org

The strength and directionality of the halogen bond can be modulated by the substituents on the pyridine N-oxide. Electron-donating groups on the pyridine ring increase the electron density on the oxygen atom, making it a stronger halogen bond acceptor. Therefore, this compound, with its two electron-donating groups, is expected to be a highly effective halogen bond acceptor.

While specific applications of this compound in halogen bonding catalysis have not been reported, the principles established with other pyridine N-oxides are directly applicable. For example, pyridine N-oxides have been used as catalysts in reactions where they activate a substrate through halogen bonding, facilitating a subsequent transformation. The enhanced halogen bond accepting ability of this compound could lead to improved catalytic efficiency and selectivity in such reactions.

Scientific Literature Lacks Specific Data on this compound for In-Depth Catalytic Analysis

Despite a comprehensive search of available scientific literature, detailed research findings and specific data concerning the coordination chemistry and catalytic applications of this compound are exceptionally scarce. Consequently, the development of an in-depth article focusing on its influence on metal ion reactivity and stability in catalytic cycles, as requested, cannot be fulfilled at this time.

Initial and subsequent targeted searches for "this compound" in the context of coordination chemistry and catalysis did not yield substantive results. The majority of retrieved information pertains to the related, but structurally distinct, compound 4-Methoxypyridine N-oxide . While the literature details the use of 4-Methoxypyridine N-oxide as a ligand in various metal-catalyzed reactions, this information is not directly transferable to its 2-ethyl substituted analogue.

Further specific inquiries aimed at uncovering data on coordination complexes and catalytic activity involving various transition metals such as ruthenium, rhodium, palladium, and iridium with this compound were also unsuccessful. The search for spectroscopic data of its metal complexes, which would be crucial for understanding its coordination behavior and for the creation of informative data tables, yielded no relevant publications.

The primary information available for this compound is its Chemical Abstracts Service (CAS) number (105552-60-1) and its availability from a limited number of chemical suppliers. One study mentioned its use as a guest molecule within a host-guest chemical system, but this does not provide the necessary data regarding its role in catalysis.

The absence of published research on the synthesis of this compound metal complexes and their subsequent application in catalytic cycles makes it impossible to provide a scientifically accurate and detailed analysis of its influence on metal ion reactivity and stability. The creation of data tables, a key requirement of the request, is unachievable without experimental data from peer-reviewed sources.

Therefore, until specific research on the coordination and catalytic properties of this compound is published, a comprehensive article on this subject cannot be generated.

Advanced Applications and Future Research Directions of 2 Ethyl 4 Methoxypyridine 1 Oxide Derivatives

Development as Key Synthetic Intermediates for Complex Molecule Synthesis

The N-oxide moiety in pyridine (B92270) derivatives significantly alters the reactivity of the pyridine ring, making these compounds valuable precursors in organic synthesis. nih.govarkat-usa.org The electron-donating nature of the N-oxide group, combined with the directing effects of the ethyl and methoxy (B1213986) substituents, allows for selective functionalization, paving the way for the construction of intricate molecular architectures.

Precursors for Derivatization to Substituted Pyridine Systems

Pyridine N-oxides are well-established precursors for the synthesis of substituted pyridines, offering improved regioselectivity compared to the direct functionalization of pyridines. acs.org The N-oxide group activates the C2 and C4 positions for nucleophilic attack and the C3 and C5 positions for electrophilic attack. nih.gov This altered reactivity profile is instrumental in introducing a wide array of substituents onto the pyridine core.

For instance, the treatment of 2-methylpyridine (B31789) N-oxides with trifluoroacetic anhydride (B1165640) can lead to the formation of 2-(hydroxymethyl)pyridines via the Boekelheide reaction. mdpi.com This transformation is valuable for creating chelating ligands and other functional molecules. mdpi.com Furthermore, the N-oxide can be readily removed through deoxygenation reactions, restoring the pyridine ring and yielding the final substituted product. arkat-usa.org The development of chiral 4-aryl-pyridine-N-oxide (ArPNO) nucleophilic organocatalysts highlights the sophisticated use of these derivatives in asymmetric synthesis, where the N-oxide group is essential for enhanced catalytic activity and chiral induction. acs.org

Strategic Use in Heterocyclic Ring Construction

Beyond simple substitution, pyridine N-oxide derivatives serve as strategic starting materials in the construction of more complex heterocyclic systems. The inherent reactivity of the N-oxide can be harnessed in cycloaddition reactions and ring-transformation processes. arkat-usa.org For example, the formation of N→O bonds in heterocyclic compounds can enhance their energy density, a desirable property in the development of energetic materials. nih.gov While specific research on 2-ethyl-4-methoxypyridine 1-oxide in this context is not widely reported, the general principles of using N-oxides in the synthesis of energetic heterocyclic compounds, such as furoxans and triazine oxides, suggest potential avenues for exploration. nih.gov

The synthesis of coumarin–isoxazole–pyridine hybrids through the 1,3-dipolar cycloaddition of pyridine aldoximes demonstrates another facet of their utility in constructing complex, biologically relevant scaffolds. nih.gov

Potential in Host-Guest Chemistry Systems

Recent studies have demonstrated that C-ethyl-2-methylresorcinarene can form stable 1:1 in-cavity complexes with various aromatic N,N'-dioxides. rsc.org Notably, research on the inclusion complexes of C-ethyl-2-methylresorcinarene with pyridine N-oxides, including 4-methoxypyridine (B45360) N-oxide, has shown that the host retains its crown conformation to accommodate the guest molecule. researchgate.netsemanticscholar.org These host-guest complexes are stabilized by multiple intra- and intermolecular hydrogen bonds and C-H···π interactions. researchgate.netacs.org The ability of the host to break intermolecular halogen bonds in a guest like 2-iodopyridine (B156620) N-oxide to form a pseudocapsular complex further underscores the strength and specificity of these interactions. researchgate.net

| Host | Guest | Key Interactions | Observed Complex | Reference |

|---|---|---|---|---|

| C-ethyl-2-methylresorcinarene | 4-methoxypyridine N-oxide | Hydrogen bonds, C-H···π interactions | 1:1 in-cavity complex | researchgate.netsemanticscholar.org |

| C-ethyl-2-methylresorcinarene | Aromatic N,N'-dioxides | Hydrogen bonds, C-H···π interactions | 1:1 in-cavity complex | rsc.org |

| C-ethyl-2-methylresorcinarene | 2-iodopyridine N-oxide | Hydrogen bonds, C-H···π interactions, C-I···π interactions | 2:2 pseudocapsular complex | researchgate.net |

Exploration in Materials Science, including Molecular Information Storage Applications

While specific studies on this compound in materials science are limited, the broader class of pyridine N-oxide derivatives is showing promise in this field. The unique electronic properties stemming from the N-oxide functionality can be exploited in the design of novel materials with interesting optical, electronic, and magnetic properties.

For instance, polymeric N-oxides have been identified as having special electron transport properties, making them suitable for the development of semiconducting polymers and as interlayer materials in organic solar cells. nih.gov This suggests that polymers incorporating the this compound moiety could potentially exhibit useful electronic characteristics.

Furthermore, the recent development of a pyridine N-oxide ylide covalent organic framework (COF) that can generate biradicals through spontaneous intramolecular single-electron transfer opens up possibilities for creating novel magnetic and spintronic materials. icm.edu.pl The stability and formation of these biradical species are enhanced by the integration of both electron-withdrawing and π-conjugated units into the pyridine ring. icm.edu.pl Tailoring the structure of this compound derivatives for incorporation into such frameworks could lead to materials with tunable electronic and magnetic properties, potentially applicable in molecular information storage.

Emerging Research Areas and Unexplored Reactivity Profiles of N-Oxide Derivatives